molecular formula C10H8N2O B1312962 3-(1h-Pyrazol-1-yl)benzaldehyde CAS No. 852227-92-0

3-(1h-Pyrazol-1-yl)benzaldehyde

Cat. No. B1312962
CAS RN: 852227-92-0
M. Wt: 172.18 g/mol
InChI Key: NKFXXJOWQSOGOF-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H8N2O. It is a yellow solid with a molecular weight of 172.18 g/mol . This compound is often used in organic synthesis and medicinal chemistry as a building block for the synthesis of various biologically active molecules .


Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been widely used due to their efficiency and versatility in the synthesis of bioactive chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H . This indicates that the compound consists of a benzaldehyde group attached to a pyrazolyl group.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 315.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 51.4±0.5 cm3 and a polar surface area of 35 Å2 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-(1H-Pyrazol-1-yl)benzaldehyde serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been used in the development of dihydropyrano[2,3-c]pyrazole derivatives via a green and environmentally benign method. These derivatives exhibit a range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The synthesis process utilizes L-cysteine as a catalyst in aqueous ethanol, highlighting an eco-friendly approach to producing these compounds with high yields (Sikandar et al., 2020).

Medicinal Chemistry

In medicinal chemistry, this compound has been integrated into the synthesis of novel benzimidazole-pyrazoline hybrid molecules, showing promising anti-diabetic activity. These hybrids were synthesized through a multi-step reaction involving chalcones and hydrazine hydrate, followed by coupling with 2-chloromethyl-1H-benzimidazole. The compounds exhibited significant α-glucosidase inhibition activity, with some showing better efficacy than the reference drug, acarbose. This underscores the compound's potential in generating new therapeutic agents for diabetes management (Ibraheem et al., 2020).

Synthesis of Heterocycles

Additionally, this compound has been utilized in the synthesis of hydrazone derivatives containing pyrazole rings. These derivatives were prepared under microwave irradiation and showed moderate fungicidal activity, indicating its usefulness in generating compounds with potential agricultural applications (Yang, 2008).

Catalysis

In the realm of catalysis, a study demonstrated the ultra-fast, selective, and eco-friendly synthesis of benzaldehyde from styrene using a C-scorpionate Cu(II) complex. This process highlights the role of 3-(1H-Pyrazol-1-yl) derivatives in facilitating efficient catalyst systems for organic synthesis, particularly in the production of benzaldehyde, a valuable industrial chemical (Duarte et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFXXJOWQSOGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428297
Record name 3-(1h-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852227-92-0
Record name 3-(1H-Pyrazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1h-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-formylphenylboronic acid (2.00 g, 13.34 mmol), pyrazole (0.46 g, 6.67 mmol), copper(II) acetate (1.82 g, 10.01 mmol), pyridine (1.10 mL, 13.34 mmol), and powdered 4A molecular sieves (2.5 g) in dichloromethane (20 mL) was stirred under an air atmosphere for 24 h. The mixture was then filtered through Celite, the filtered solids were washed with MeOH, and the combined filtrate was concentrated. Purification by chromatography (SiO2, 3:1 hexane/ethyl acetate) yielded the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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